![molecular formula C7H5ClN2O B571797 4-Chloro-2-methylfuro[3,2-d]pyrimidine CAS No. 1245647-59-9](/img/structure/B571797.png)
4-Chloro-2-methylfuro[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-methylfuro[3,2-d]pyrimidine is a compound with the CAS Number: 1245647-59-9 . It has a molecular weight of 168.58 . It is a white crystalline solid, soluble in organic solvents . It is valuable in the synthesis of complex organic compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various reactions. One method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Chloro-2-methylfuro[3,2-d]pyrimidine includes a furo[3,2-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 2-position .Physical And Chemical Properties Analysis
4-Chloro-2-methylfuro[3,2-d]pyrimidine is a white crystalline solid . It is soluble in organic solvents . It has a molecular weight of 168.58 .Scientific Research Applications
4-Chloro-2-methylfuro[3,2-d]pyrimidine: A Comprehensive Analysis
Anticancer Agent Development: Furo[2,3-d]pyrimidine derivatives have been synthesized as potential anticancer agents. They demonstrate potent anti-cancer activities by inducing cell cycle arrest and apoptosis in cancer cells .
Kinase Inhibitor Scaffold: In medicinal chemistry, pyrrolo[2,3-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors, which are promising candidates for cancer therapy .
Treatment for Inflammatory Skin Disorders: These compounds are also being explored for innovative treatments for inflammatory skin disorders like atopic dermatitis .
Pharmaceutical Research and Development: The compound’s unique structure makes it a valuable entity in pharmaceutical research for the development of new therapeutic drugs .
Chemical Synthesis and Manufacturing: It is used in chemical synthesis and manufacturing, serving as a building block for various chemical reactions .
Academic and Industrial Research: This compound is of interest in both academic and industrial research settings for its potential applications in developing new chemical entities .
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that the compound could potentially target specific kinases involved in disease pathways .
Mode of Action
It’s possible that the compound interacts with its targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Biochemical Pathways
Given its potential to target kinases, it may influence various signaling pathways regulated by these enzymes .
Result of Action
Given its potential to target kinases, it may influence various cellular processes regulated by these enzymes .
Action Environment
The action of 4-Chloro-2-methylfuro[3,2-d]pyrimidine can be influenced by various environmental factors. For instance, it is known to exhibit stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
properties
IUPAC Name |
4-chloro-2-methylfuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVLBSMISKCDFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylfuro[3,2-d]pyrimidine |
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